molecular formula C26H19Cl2N3O4S B14942407 N-(2,4-dichlorophenyl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide

N-(2,4-dichlorophenyl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide

Cat. No.: B14942407
M. Wt: 540.4 g/mol
InChI Key: MCFJAHQQRZBILW-GZIVZEMBSA-N
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Description

N-(2,4-dichlorophenyl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an indole moiety, and a furo[3,4-c]pyridine ring system. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Furo[3,4-c]pyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative, under specific conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a dichlorobenzene derivative.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. It could be tested for its effects on various biological pathways and organisms.

    Medicine: If the compound shows promising biological activity, it could be developed into a therapeutic agent

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide would depend on its specific biological target. Potential mechanisms include:

    Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors in biological systems. For example, it could inhibit an enzyme involved in a disease pathway or bind to a receptor to modulate its activity.

    Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, gene expression, or metabolic processes. Its effects could lead to changes in cell behavior, such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide: can be compared to other compounds with similar structures, such as:

Uniqueness

  • Structural Features : The presence of the furo[3,4-c]pyridine ring system distinguishes this compound from other similar compounds. This unique structure may confer specific chemical and biological properties.
  • Biological Activity : The compound’s specific interactions with biological targets may differ from those of similar compounds, leading to distinct pharmacological effects.

Properties

Molecular Formula

C26H19Cl2N3O4S

Molecular Weight

540.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl]sulfanylacetamide

InChI

InChI=1S/C26H19Cl2N3O4S/c1-13-7-18-22(8-14-11-29-20-6-4-16(34-2)10-17(14)20)35-26(33)24(18)25(30-13)36-12-23(32)31-21-5-3-15(27)9-19(21)28/h3-11,29H,12H2,1-2H3,(H,31,32)/b22-8+

InChI Key

MCFJAHQQRZBILW-GZIVZEMBSA-N

Isomeric SMILES

CC1=CC\2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)O/C2=C/C4=CNC5=C4C=C(C=C5)OC

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC2=CC4=CNC5=C4C=C(C=C5)OC

Origin of Product

United States

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